2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRYUXKQGRDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2,2,2-trifluoro-1-(tetrahydrofuran-3-yl)ethanol generally involves the nucleophilic addition of trifluoromethyl-containing reagents to tetrahydrofuran-3-yl precursors or the functionalization of tetrahydrofuran derivatives with trifluoroethyl groups. The key synthetic challenge is the selective introduction of the trifluoroethyl alcohol moiety at the 3-position of tetrahydrofuran without compromising the ring integrity.
Synthesis via (Trifluoromethyl)trimethylsilane Addition to Tetrahydrofuran-3-one
A widely documented and reliable method involves the nucleophilic trifluoromethylation of tetrahydrofuran-3-one (a ketone at the 3-position of tetrahydrofuran) using (trifluoromethyl)trimethylsilane (CF3TMS) as the trifluoromethyl source.
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- Tetrahydrofuran-3-one (substrate)
- (Trifluoromethyl)trimethylsilane (1.3 equivalents)
- Tetrabutylammonium fluoride (TBAF) as a fluoride source catalyst (0.01 equivalents initially, then additional amounts for silyl ether cleavage)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Initially 0 °C, then room temperature stirring for 6 hours
- Quenching with water at 0 °C to cleave silyl ethers formed during the reaction
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- The nucleophilic CF3 anion generated from CF3TMS and fluoride attacks the carbonyl carbon of tetrahydrofuran-3-one.
- This forms a silyl-protected trifluoroalkylated intermediate.
- Subsequent hydrolysis liberates the free trifluoro-substituted alcohol.
-
- The product, this compound, is obtained as a clear colorless oil.
- Typical isolated yields are around 60%.
Reference Data Extracted:
| Parameter | Details |
|---|---|
| Substrate | Tetrahydrofuran-3-one |
| Trifluoromethylating agent | (Trifluoromethyl)trimethylsilane (1.3 eq) |
| Catalyst | Tetrabutylammonium fluoride (TBAF) |
| Solvent | THF |
| Temperature | 0 °C to room temperature |
| Reaction time | ~6 hours |
| Quenching agent | Water (added slowly at 0 °C) |
| Yield | ~60% |
| Product state | Clear colorless oil |
This method is adapted from protocols modifying those originally described by Kelly et al., with careful control of temperature and reagent addition to avoid side reactions and ensure high purity.
Purification and Characterization
After synthesis, the crude product typically undergoes:
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- Organic layer separation, washing with brine, and drying over sodium sulfate (Na2SO4).
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- Rotary evaporation under mild heating (~30 °C) to avoid decomposition.
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- High vacuum to remove residual solvents ensuring the product is free from impurities.
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- Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular ion peaks consistent with the trifluoroalkylated product.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 19F) is used to verify the chemical structure and purity.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Material | Tetrahydrofuran-3-one | Commercially available or synthesized ketone |
| Trifluoromethylation Agent | (Trifluoromethyl)trimethylsilane | 1.3 equivalents |
| Catalyst | Tetrabutylammonium fluoride (TBAF) | 0.01 equiv initial, additional for cleavage |
| Solvent | Tetrahydrofuran (THF) | Dry, inert atmosphere recommended |
| Temperature | 0 °C initially, then room temperature | Control to prevent side reactions |
| Reaction Time | Approximately 6 hours | Stirring under nitrogen |
| Work-up | Quenching with water at 0 °C, extraction, drying, evaporation | Slow addition of water to avoid exotherm |
| Yield | ~60% | Moderate to good yield |
| Product | This compound | Clear colorless oil, characterized by GC-MS and NMR |
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Trifluoroacetic acid.
Reduction: Various alcohol derivatives.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it useful in studying enzyme interactions and protein folding.
Medicine: It is investigated for potential pharmaceutical applications due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol involves its interaction with various molecular targets. It can form hydrogen bonds with Lewis bases such as tetrahydrofuran and pyridine, leading to the formation of stable complexes. This interaction can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanol
- CAS Number : 1339862-66-6
- Molecular Formula : C₆H₇F₃O₂
- Molecular Weight : 168.12 g/mol
- Purity : >95% (typical commercial grade)
Structural Features: The compound combines a trifluoroethanol (–CF₃CH₂OH) group with a tetrahydrofuran (THF) ring. The THF moiety introduces stereochemical complexity and influences solubility and reactivity due to its oxygen-containing cyclic ether structure.
Applications :
Primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research. Its trifluoromethyl group enhances metabolic stability in drug candidates, while the THF ring contributes to conformational rigidity .
Comparison with Structurally Similar Compounds
Structural Analogues: Key Features and Differences
The following table summarizes critical differences between this compound and related trifluoroethanol derivatives:
Physicochemical Properties
- Polarity : The THF-containing compound exhibits higher polarity compared to aryl-substituted analogues (e.g., nitrophenyl or vinylphenyl derivatives) due to the oxygen-rich THF ring .
- Solubility : THF derivatives generally show improved solubility in polar solvents (e.g., DMSO, THF) compared to purely aromatic analogues .
- Thermal Stability: Aryl-substituted trifluoroethanols (e.g., indole or pyridine derivatives) often exhibit higher thermal stability due to aromatic conjugation .
Biological Activity
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol is a fluorinated compound that has attracted attention due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity, allowing it to interact effectively with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial membranes or enzymes critical for bacterial survival.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential antioxidant activity which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : The compound's structural characteristics make it a candidate for enzyme inhibition studies. It may serve as a lead compound in the development of inhibitors for specific enzymes involved in disease processes.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various derivatives of trifluoroalcohols, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting its potential as a new antimicrobial agent .
Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound demonstrated notable scavenging activity compared to standard antioxidants, highlighting its potential role in oxidative stress mitigation .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Agar diffusion method | Effective against MRSA and E. coli |
| Antioxidant | DPPH radical scavenging assay | Significant scavenging activity |
| Enzyme Inhibition | In vitro enzyme assays | Potential inhibition observed |
Q & A
Q. What synthetic methodologies are recommended for preparing 2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanol?
The compound can be synthesized via Friedel-Crafts benzylation using iodine as a catalyst. For example, substituted anilines react with 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanol under iodine catalysis to yield derivatives with 65–98% efficiency. Key steps include optimizing reaction temperature (typically 50–80°C), solvent selection (e.g., dichloromethane), and stoichiometric control of iodine (5–10 mol%) to suppress side reactions .
Q. How can spectroscopic techniques verify the structural integrity of this compound?
- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl group integration (δ ≈ -75 ppm). NMR identifies the tetrahydrofuran ring protons (δ 3.5–4.0 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad).
- IR Spectroscopy : Stretching frequencies for C-F (1100–1200 cm) and O-H (3200–3500 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 214.08 for CHFO) and fragmentation patterns .
Q. What solvent properties make this compound suitable for protein denaturation studies?
Its high polarity and hydrogen-bond-disrupting ability destabilize protein tertiary structures while maintaining secondary structures (e.g., α-helices). Optimal concentrations range from 20–40% (v/v) in aqueous buffers. Compare denaturation efficacy via circular dichroism (CD) spectroscopy or fluorescence quenching assays using tryptophan residues .
Advanced Research Questions
Q. How do mixed-metal catalysts like MIL-100(Sc,Fe) enhance selectivity in oxidation reactions involving intermediates of this compound?
MIL-100(Sc,Fe) improves selectivity by stabilizing reactive intermediates (e.g., 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanol) via Lewis acid sites. In tert-butyl hydroperoxide-mediated oxidations, this catalyst reduces byproduct formation (from 35% to <5%) by directing regioselectivity. Monitor progress via NMR to track fluorinated product ratios .
Q. What strategies resolve enantiomers of fluorinated ethanol derivatives like this compound?
- Chiral Chromatography : Use microcrystalline cellulose triacetate (MCTA) plates with ethanol–water (80:20) eluent. For example, (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol can be detected at 1% enantiomeric excess (ΔR = 0.17).
- Derivatization : Convert the hydroxyl group to a chiral ester (e.g., Mosher’s ester) for diastereomer separation via HPLC .
Q. How does the compound’s stability under varying pH and temperature conditions impact reaction design?
- pH Stability : The trifluoromethyl group enhances stability in acidic conditions (pH 2–6), but the hydroxyl group may undergo esterification above pH 7.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. For high-temperature reactions (e.g., catalytic dehydrogenation), use inert atmospheres to prevent degradation .
Q. What computational methods predict its reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for SN2 reactions. Key parameters include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
